REACTION_CXSMILES
|
[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[O:3].[C:8](OC(=O)C)(=[O:10])[CH3:9]>C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1.O>[C:8]([O:3][C:2](=[CH2:4])[C:1]([O:6][CH3:7])=[O:5])(=[O:10])[CH3:9] |f:2.3|
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)(=O)OC
|
Name
|
|
Quantity
|
204.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
5000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a reaction at 100 to 110° C. for 7 hours
|
Duration
|
7 h
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
STIRRING
|
Details
|
with stirring for 11 hours
|
Duration
|
11 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
the precipitated oily substance is extracted with ethyl ether
|
Type
|
WASH
|
Details
|
The extract layer is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C(=O)OC)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 g | |
YIELD: CALCULATEDPERCENTYIELD | 34.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |